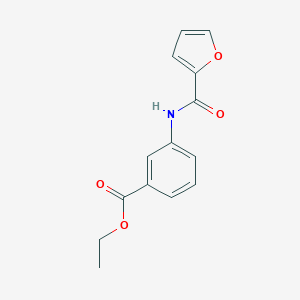

Ethyl 3-(2-furoylamino)benzoate

Descripción

Ethyl 3-(2-furoylamino)benzoate is a benzoate ester derivative featuring a furoylamino substituent at the 3-position of the benzene ring. The compound combines an aromatic ester backbone with a fused heterocyclic (furan) amide group, which confers unique electronic and steric properties.

Propiedades

Fórmula molecular |

C14H13NO4 |

|---|---|

Peso molecular |

259.26g/mol |

Nombre IUPAC |

ethyl 3-(furan-2-carbonylamino)benzoate |

InChI |

InChI=1S/C14H13NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,16) |

Clave InChI |

OLFYFSVQSTZMGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

SMILES canónico |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares Ethyl 3-(2-furoylamino)benzoate with structurally related compounds, focusing on substituent effects, synthesis, physical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations

- Furoylamino vs. Isoxazolylamino (I-6501): The furoylamino group in the target compound introduces a fused oxygen-containing heterocycle, whereas I-6501 features a nitrogen-oxygen isoxazole ring.

- Amide vs. Ether Linkages (L2): Ether groups (as in L2) reduce polarity compared to the amide in the target compound, impacting solubility. The ester carbonyl in L2 shows a characteristic IR stretch at 1715 cm⁻¹ , while the amide carbonyl in this compound would likely absorb near 1650 cm⁻¹.

- Azo vs. Amide Functionality: Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate contains a conjugated azo group (–N=N–), which confers strong UV-Vis absorption (chromophoric properties) suitable for dye applications .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Property | This compound | I-6501 | L2 | Ethyl 3-(2',4'-dihydroxyazo)benzoate |

|---|---|---|---|---|

| Polarity | Moderate (amide + ester) | Low (thioether) | Low (ether) | High (azo + phenolic –OH) |

| Solubility | Likely polar aprotic solvents | Lipophilic | Lipophilic | Aqueous basic conditions |

| IR Stretches (cm⁻¹) | ~1650 (amide C=O) | N/A | 1715 (ester C=O) | ~1600 (azo N=N) |

Reactivity Insights

- The furoylamino group may participate in hydrogen bonding due to the amide N–H, enhancing crystallinity (relevant for X-ray studies, as in ’s SHELX applications) .

- Ether and thioether linkages (L2, I-6501) are less reactive toward hydrolysis compared to esters or amides, improving stability in acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.